4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H14F3N3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine |
InChI |
InChI=1S/C21H14F3N3/c22-21(23,24)15-9-6-10-16(13-15)25-20-18-12-5-4-11-17(18)19(26-27-20)14-7-2-1-3-8-14/h1-13H,(H,25,27) |
InChI Key |
KNYVGNRPDDBAIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chlorination of Phthalazinone
Amination with 3-(Trifluoromethyl)Aniline
-
Reaction Protocol :
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
Advantages Over SNAr
Optimization of Reaction Conditions
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 120 | 62 |
| DMSO | Cs₂CO₃ | 110 | 73 |
| Toluene | t-BuONa | 100 | 68 |
Ligand Effects in Palladium Catalysis
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| Xantphos | 78 | 18 |
| BINAP | 72 | 24 |
| DavePhos | 65 | 20 |
Analytical Characterization
-
¹H NMR (400 MHz, DMSO-d₆):
-
HRMS (ESI) :
Challenges and Solutions
-
Low Solubility :
-
Byproduct Formation :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| SNAr | 60–75 | 90–95 | Moderate |
| Buchwald-Hartwig | 65–80 | 95–98 | High |
SNAr is cost-effective but less efficient for electron-deficient amines.
Industrial Applications
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient phthalazine core facilitates nucleophilic substitution at the C1 position. Key observations include:
-
Bromine displacement : Analogs like N-(3-bromophenyl)phthalazin-1-amine undergo substitution with amines (e.g., 4-methylpiperazine) under reflux in polar aprotic solvents (DMF, DMSO), yielding sulfonamide derivatives.
-
Reactivity hierarchy : The trifluoromethyl group at the 3-position of the phenyl ring enhances electrophilicity, accelerating substitution rates compared to non-fluorinated analogs .
Table 1: Comparative substitution yields
| Substrate | Nucleophile | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 3-Bromo analog | Piperazine sulfonamide | DMF | 110°C | 82% | |
| Trifluoromethyl analog | 4-Methoxybenzylamine | NMP | 130°C | 76% |
Palladium-Catalyzed Cross-Coupling
The aryl amine moiety participates in Buchwald-Hartwig and Suzuki-Miyaura couplings:
-
Buchwald-Hartwig amination : Utilized to introduce aryl groups at the phthalazine N1 position. For example, coupling with 3-(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ achieves 60–85% yields .
-
Suzuki-Miyaura reactions : Aryl boronic acids react with halogenated precursors (e.g., 1-chlorophthalazine derivatives) under microwave irradiation, forming biaryl structures .
Mechanistic notes :
-
Pd(OAc)₂ with JosiPhos ligand optimizes coupling efficiency .
-
The trifluoromethyl group stabilizes transition states via electron-withdrawing effects, reducing side reactions.
Cycloaddition and Ring-Opening Reactions
The phthalazine scaffold participates in 1,3-dipolar cycloadditions:
-
With nitrile oxides : Forms isoxazole-fused derivatives under mild conditions (rt, 12 h), confirmed by X-ray crystallography in analogs .
-
Ring-opening with hydrazine : Generates pyridazine intermediates, which rearrange to triazole derivatives in acidic media .
Key data :
-
Cycloaddition with benzonitrile oxide yields 85% product (m.p. 162–164°C) .
-
Hydrazine-mediated ring-opening proceeds via a diazonium intermediate, isolated via HPLC .
Biological Interactions
The compound exhibits targeted reactivity in enzymatic systems:
-
VEGFR-2 inhibition : Docking studies show the phthalazine core binds to the ATP-binding pocket via H-bonds with Glu885 and Asp1046 (ΔG = −107.95 kcal/mol) .
-
PDE5 inhibition : The trifluoromethylphenyl group enhances lipophilicity, improving IC₅₀ values (0.065 µM vs. 6.7 µM for non-fluorinated analogs) .
Table 2: Biological activity comparison
| Derivative | Target | IC₅₀ (µM) | Binding Affinity (kcal/mol) | Source |
|---|---|---|---|---|
| Trifluoromethyl analog | VEGFR-2 | 0.065 | −107.95 | |
| Non-fluorinated analog | PDE5 | 6.7 | −89.2 |
Functional Group Transformations
-
Sulfonylation : Reacts with piperidin-1-sulfonyl chloride to form sulfonamide derivatives (85% yield, CH₂Cl₂, 0°C).
-
Oxidation : The phthalazine ring resists oxidation, but the aryl amine is susceptible to metabolic N-dealkylation in vivo .
Spectroscopic Characterization
Scientific Research Applications
Anticancer Activity
Phthalazine derivatives, including 4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine, have been investigated for their anticancer properties. Research indicates that phthalazine-based compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted that certain phthalazine derivatives showed potent activity against HCT-116 cells by inhibiting the vascular endothelial growth factor receptor 2 (VEGFR2), which is crucial for tumor angiogenesis and growth .
Table 1: Anticancer Activity of Phthalazine Derivatives
| Compound Name | Target Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 | TBD | VEGFR2 Inhibition |
| Azelastine | Various | TBD | Antihistamine |
| Zopolrestat | Retinopathy Models | TBD | Aldose Reductase Inhibition |
Antitubercular Properties
Another area of research involves the evaluation of phthalazine derivatives for their antitubercular activity. Compounds similar to this compound have been synthesized and tested against Mycobacterium tuberculosis. Some derivatives demonstrated moderate to potent activity, with minimum inhibitory concentration (MIC) values indicating their potential as affordable antitubercular agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of phthalazine rings followed by the introduction of phenyl and trifluoromethyl groups. The synthetic routes often utilize coupling reactions under various conditions to achieve the desired compound:
General Synthetic Route:
- Formation of Phthalazine Core : The initial step involves the condensation of appropriate anilines or phenols with hydrazine derivatives to form phthalazines.
- Introduction of Substituents : Subsequent steps involve electrophilic aromatic substitution or nucleophilic addition to introduce trifluoromethyl and phenyl groups onto the phthalazine core.
- Purification : The final product is purified using recrystallization or chromatography techniques.
Biological Mechanisms
The biological mechanisms through which this compound exerts its effects are primarily linked to its ability to inhibit specific enzymes and receptors involved in cancer progression and bacterial survival:
VEGFR2 Inhibition
VEGFR2 is a key target in cancer therapy as it plays a significant role in angiogenesis. Compounds that inhibit this receptor can potentially reduce tumor growth by limiting blood supply .
Antimicrobial Activity
The structural characteristics of phthalazine derivatives allow them to interact with bacterial enzymes, potentially disrupting metabolic pathways essential for bacterial survival. This makes them candidates for further development as antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and applications of 4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine and analogous compounds:
*Calculated based on formula C₂₁H₁₆F₃N₃.
Key Observations:
Core Modifications :
- Phthalazin-1-amine derivatives (target compound, SCL-2, compound) are pharmacologically oriented, while phthalimides () are primarily used in materials science.
- The trifluoromethyl group in the target compound and compound improves binding affinity and pharmacokinetics compared to chloro or methyl substituents in other analogs .
Substituent Effects :
- SCL-2 : The phenyl-dihydropyrazole group may enhance π-π stacking with hydrophobic protein pockets, but the absence of -CF₃ could reduce metabolic stability compared to the target compound .
- Compound : The piperazinyl group increases solubility, while the chiral center may influence stereoselective binding .
Pharmacological and Computational Insights
- PD-1/PD-L1 Inhibition : SCL-2’s activity (IC₅₀ ~100 nM) implies that the phthalazin-1-amine scaffold is viable for immune checkpoint modulation. The -CF₃ group in the target compound may further optimize binding .
- Docking Studies : Tools like AutoDock Vina () could predict enhanced binding affinity due to the -CF₃ group’s hydrophobic interactions with protein targets .
Biological Activity
4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 429.481 g/mol. The compound features a phthalazine core substituted with a phenyl group and a trifluoromethyl group, which significantly influences its biological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes associated with cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing pathways related to cell growth and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of phthalazine derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 0.66 | |
| PC-3 (Prostate cancer) | 1.48 | |
| CAKI-1 (Renal cancer) | 0.89 |
These findings suggest that the compound may possess selective toxicity towards tumor cells while sparing normal cells.
Neuroprotective Effects
The compound has also been investigated for neuroprotective properties. In silico studies indicate potential interactions with neurotransmitter receptors such as GABAA and AMPA, which are crucial in modulating neuronal excitability and synaptic transmission .
Study on Antitumor Activity
A study conducted on a series of phthalazine derivatives, including the target compound, demonstrated that modifications in the phenyl groups significantly affected their antiproliferative activity against cancer cells. The study utilized molecular docking techniques to predict binding affinities to various targets involved in tumor progression .
Neuropharmacological Evaluation
In another investigation focused on neuropharmacological effects, researchers performed behavioral assays in animal models to evaluate the impact of the compound on seizure thresholds and neuroinflammation markers. The results indicated a promising profile for managing epilepsy through modulation of GABAergic signaling pathways .
Q & A
Q. What are the optimized synthetic routes for 4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step condensation reactions. For example, phthalazine cores can be functionalized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Key steps include:
- Step 1: Preparation of the phthalazin-1-amine scaffold using cyclization of substituted benzaldehydes with hydrazine derivatives .
- Step 2: Introduction of the 3-(trifluoromethyl)phenyl group via Buchwald-Hartwig amination, requiring Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in refluxing toluene .
- Optimization: Yield (60–75%) and purity (>95%) depend on solvent choice (DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reactants. Impurities from incomplete trifluoromethyl group incorporation can be minimized via HPLC purification .
Q. How can the structural and electronic properties of this compound be characterized?
Methodological Answer:
- X-ray Diffraction (XRD): Resolves crystal packing and confirms the spatial arrangement of the trifluoromethylphenyl group. Data may show π-π stacking between phthalazine and phenyl rings .
- NMR Spectroscopy: ¹⁹F NMR identifies trifluoromethyl group integrity (δ ≈ -60 ppm), while ¹H NMR reveals substitution patterns (e.g., para vs. meta) on aromatic rings .
- Computational Modeling: Density Functional Theory (DFT) calculates HOMO/LUMO energies to predict reactivity. The electron-withdrawing trifluoromethyl group lowers LUMO, enhancing electrophilic substitution potential .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:
- Assay Conditions: Variations in buffer pH (7.4 vs. 6.8) or ionic strength alter ligand-receptor binding. Standardize using HEPES buffer (pH 7.4, 150 mM NaCl) .
- Cellular Models: Primary vs. immortalized cells exhibit divergent metabolic pathways. Validate activity in ≥2 cell lines (e.g., HEK293 and HeLa) with dose-response curves .
- Data Normalization: Use internal controls (e.g., β-galactosidase) to correct for viability differences. Conflicting data should be reanalyzed via ANOVA with post-hoc Tukey tests .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Molecular Docking: AutoDock Vina predicts binding poses to off-target receptors (e.g., CYP450 enzymes). Prioritize derivatives with >5 kcal/mol selectivity for the target kinase .
- MD Simulations: GROMACS models assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) >2 Å indicates poor binding .
- QSAR Models: Train algorithms on datasets with IC₅₀ values and descriptors (logP, polar surface area). Validate via leave-one-out cross-validation (R² >0.7) .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Pull-Down Assays: Biotinylate the compound and incubate with cell lysates. Streptavidin beads isolate binding partners, identified via LC-MS/MS .
- CRISPR Knockouts: Generate KO cell lines for suspected targets (e.g., PI3Kα). Loss of compound efficacy confirms target engagement .
- Kinetic Studies: Surface Plasmon Resonance (SPR) measures on/off rates (kₒₙ/kₒff) to distinguish competitive vs. allosteric inhibition .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
